2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole” were not found, it’s worth noting that pinacol boronic esters, which are similar compounds, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular structure of “2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole” is unique and complex . It has a molecular weight of 197.62 .Scientific Research Applications
Synthesis and Chemical Transformations
- A new approach to the synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles, showcasing a method for the regioselective direct halogenation of 2-aryl-4,5-dimethyl-1,3-oxazoles, suggests potential for chemical transformations of related compounds (Yamane, Mitsudera, & Shundoh, 2004).
- Research into the addition of lithiated 2-alkyl- and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones revealed insights into the mechanistic pathways and potential for creating diverse chemical structures, highlighting the versatility of 1,3-oxazole derivatives in chemical synthesis (Capriati, Degennaro, Florio, & Luisi, 2002).
Fluorescent Probes and Photophysical Properties
- A study on the synthesis of 2-(1-Benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines as blue-green fluorescent probes demonstrated the potential application of these derivatives in photophysical studies, indicating that such compounds could serve as fluorescent markers or probes in various scientific investigations (Bodke, Shankerrao, & Harishkumar, 2013).
Pharmacological Applications
- Research on a novel series of diarylisoxazoles, designed to improve selectivity and efficacy as cyclooxygenase-1 (COX-1) inhibitors, underscores the pharmacological relevance of oxazole derivatives. This suggests a direction where similar structures could be explored for their therapeutic potential, excluding direct drug use and dosage information (Vitale et al., 2013).
Synthetic Methodologies and Applications
- Innovations in synthetic methodologies for creating extended oxazole structures, such as 2-(halomethyl)-4,5-diaryloxazoles, offer insights into the development of new chemical entities. These methodologies provide avenues for further exploration of oxazole derivatives in chemical synthesis and potential applications across various fields (Patil & Luzzio, 2016).
Safety And Hazards
properties
IUPAC Name |
2-(3-chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-5-6(2)13-9(11-5)8-7(10)3-4-12-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLFHAWCZBSVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=C(C=CO2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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